Product packaging for (S)-N,1-Dibenzylpyrrolidin-3-amine(Cat. No.:)

(S)-N,1-Dibenzylpyrrolidin-3-amine

Cat. No.: B12840097
M. Wt: 266.4 g/mol
InChI Key: BHEXKVGLZMEJRQ-SFHVURJKSA-N
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Description

Significance of Chiral Amines in Organic Synthesis and Beyond

Chiral amines are organic compounds that contain a nitrogen atom bonded to four different substituents, rendering them stereogenic. This chirality is of paramount importance in organic synthesis, as the biological activity of many pharmaceuticals and agrochemicals is often dependent on a specific enantiomer. Chiral amines serve as versatile building blocks and catalysts in the creation of these enantiomerically pure compounds. researchgate.netnih.gov They are widely used as resolving agents for racemic mixtures, as chiral auxiliaries to guide the stereochemical outcome of a reaction, and as ligands in transition metal catalysis. nih.govsigmaaldrich.com The ability to control the stereochemistry of a reaction is a critical aspect of modern drug discovery and development, where the desired therapeutic effect is often associated with one enantiomer, while the other may be inactive or even harmful. nih.gov

Overview of Pyrrolidine (B122466) Scaffolds in Stereoselective Applications

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and stereoselective synthesis. nih.govtandfonline.com Its non-planar, puckered conformation allows for a well-defined spatial arrangement of substituents, which is crucial for achieving high levels of stereocontrol in chemical reactions. researchgate.net The natural amino acid L-proline, which contains a pyrrolidine ring, is a prominent example of a chiral pyrrolidine derivative that has been extensively used as an organocatalyst in a wide range of asymmetric transformations. researchgate.net The rigidity and defined stereochemistry of the pyrrolidine scaffold make it an ideal framework for the design of chiral ligands and catalysts that can effectively control the enantioselectivity of a reaction. researchgate.netsemanticscholar.org

Contextualizing (S)-N,1-Dibenzylpyrrolidin-3-amine within Chiral Amine Chemistry

This compound is a specific chiral amine that belongs to the broader class of pyrrolidine derivatives. Its structure features a pyrrolidine ring with a defined (S)-stereochemistry at the 3-position, an amino group at this position, and two benzyl (B1604629) groups attached to the nitrogen atoms. This unique combination of a chiral pyrrolidine backbone and the presence of benzyl groups makes it a valuable compound in the field of asymmetric synthesis. The benzyl groups can influence the steric and electronic environment around the chiral center, which can be exploited in various catalytic applications.

Scope and Academic Relevance of Research on this compound

The academic and industrial interest in this compound and related chiral pyrrolidine derivatives stems from their potential as catalysts and building blocks in the synthesis of complex, high-value molecules. Research in this area focuses on developing efficient synthetic routes to these compounds and exploring their applications in stereoselective transformations. The ability to fine-tune the structure of these derivatives allows for the optimization of their catalytic activity and selectivity for specific reactions. The continued investigation of these compounds contributes to the broader understanding of asymmetric catalysis and provides new tools for the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other functional materials.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular FormulaC18H22N2
Molecular Weight266.38 g/mol
Stereochemistry(S)
Functional GroupsPyrrolidine, Amine, Benzyl

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22N2 B12840097 (S)-N,1-Dibenzylpyrrolidin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H22N2

Molecular Weight

266.4 g/mol

IUPAC Name

(3S)-N,1-dibenzylpyrrolidin-3-amine

InChI

InChI=1S/C18H22N2/c1-3-7-16(8-4-1)13-19-18-11-12-20(15-18)14-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2/t18-/m0/s1

InChI Key

BHEXKVGLZMEJRQ-SFHVURJKSA-N

Isomeric SMILES

C1CN(C[C@H]1NCC2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

C1CN(CC1NCC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for S N,1 Dibenzylpyrrolidin 3 Amine and Its Chiral Analogues

Strategies for Stereoselective Synthesis of 3-Aminopyrrolidine (B1265635) Core Structures

The primary challenge in synthesizing the target molecule lies in the stereoselective construction of the 3-aminopyrrolidine core. This chiral scaffold is the cornerstone that dictates the absolute stereochemistry of the final product. Various strategies have been developed to achieve high enantiopurity in this core structure.

Asymmetric Construction of the Pyrrolidine (B122466) Ring System

Building the pyrrolidine ring from acyclic precursors with simultaneous control of stereochemistry is a highly effective approach. One of the most powerful methods for this is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. mappingignorance.orgrsc.org This strategy is atom-economical and can generate multiple stereocenters in a single step with high levels of regio- and stereoselectivity. mappingignorance.orgacs.org

Another prominent strategy involves the cyclization of chiral precursors derived from the "chiral pool," which consists of readily available, inexpensive, and enantiomerically pure natural products like amino acids. nih.govmdpi.com For instance, L-proline or trans-4-hydroxy-L-proline can serve as starting materials. mdpi.comgoogle.com A synthesis of (S)-3-aminopyrrolidine dihydrochloride (B599025) has been reported starting from trans-4-hydroxy-L-proline, involving steps such as N-protection, hydroxyl group sulfonylation, and subsequent displacement with an azide (B81097) (an SN2 reaction that inverts the stereocenter), followed by reduction. google.com

Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines, using novel phosphoramidite (B1245037) ligands, also provides an efficient route to chiral pyrrolidines with excellent yields and selectivities. organic-chemistry.org Furthermore, biocatalytic approaches using engineered enzymes like cytochrome P411 have emerged, enabling the intramolecular C(sp³)–H amination of organic azides to form chiral pyrrolidines with high enantioselectivity. nih.gov

MethodKey FeaturesTypical Starting MaterialsReference
Asymmetric 1,3-Dipolar Cycloaddition Atom-economical, high stereocontrol, potential for four new stereocenters.Azomethine ylides, alkenes. mappingignorance.orgrsc.orgacs.org
Chiral Pool Synthesis Utilizes readily available, enantiopure natural products.L-proline, trans-4-hydroxy-L-proline. mdpi.comgoogle.com
Palladium-Catalyzed [3+2] Cycloaddition High yields and enantioselectivities with specific ligands.Trimethylenemethane (TMM), imines. organic-chemistry.org
Biocatalytic C-H Amination Enzymatic C(sp³)–H insertion, good enantioselectivity.Alkyl azides. nih.gov

Enantioselective Functionalization of Precursor Scaffolds

An alternative to building the ring from scratch is to introduce the chiral amine functionality onto a pre-existing pyrrolidine or a related precursor scaffold. This can be achieved through methods such as palladium-catalyzed enantioselective α-C–H arylation, where chiral phosphoric acids act as effective anionic ligands to control the stereochemistry of the C-C bond formation at the position adjacent to the nitrogen atom. nih.gov

Another approach involves the stereoselective reduction of a prochiral intermediate. For example, a pyrrolidin-3-one can be subjected to asymmetric hydrogenation or reduction with a chiral hydride reagent to install the desired stereocenter at the C3 position. Similarly, the reduction of an enamine derived from a pyrrolidin-3-one can also yield the chiral 3-aminopyrrolidine.

Chiral Resolution Techniques for Pyrrolidine Amines

When an asymmetric synthesis is not feasible or provides insufficient enantiomeric purity, classical resolution of a racemic mixture is a viable alternative. Chiral resolution separates a racemate into its individual enantiomers. wikipedia.org The most common method involves diastereomeric salt formation. wikipedia.org

In this technique, a racemic amine, such as (±)-3-aminopyrrolidine, is treated with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. wikipedia.org This difference allows for their separation by fractional crystallization. After separation, the desired diastereomeric salt is treated with a base to liberate the enantiomerically pure amine. A study reported the successful resolution of 3-aminopyrrolidine using (S)-2-methoxy-2-phenylacetic acid as the resolving agent, achieving high efficiency on an industrial scale. researchgate.net

Direct Synthesis and Derivatization of (S)-N,1-Dibenzylpyrrolidin-3-amine

Once the chiral (S)-3-aminopyrrolidine core is obtained, the final step is the introduction of the two benzyl (B1604629) groups onto the nitrogen atoms. This is typically accomplished through standard N-alkylation procedures.

Reductive Amination Approaches for N-Alkylation

Reductive amination is a highly effective and widely used method for forming C-N bonds and can be employed to install one of the benzyl groups. harvard.edunih.govmasterorganicchemistry.com This two-reaction sequence, often performed in a single pot, involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate. harvard.eduyoutube.com This intermediate is then reduced in situ to the corresponding amine. youtube.com

To synthesize this compound, one could start with (S)-pyrrolidin-3-amine and react it with two equivalents of benzaldehyde. The first equivalent would react with the primary amine at the C3 position, and the second with the secondary amine of the pyrrolidine ring. Subsequent reduction of the resulting di-imine intermediate would yield the target compound. Alternatively, one could start with (S)-1-benzylpyrrolidin-3-amine and perform a reductive amination with one equivalent of benzaldehyde.

A key advantage of this method is the availability of mild and selective reducing agents that can reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used for this purpose as they are less reactive towards aldehydes and ketones under neutral or slightly acidic conditions but readily reduce the more electrophilic iminium ion. harvard.edumasterorganicchemistry.comyoutube.com

Reducing AgentKey CharacteristicsTypical ConditionsReference
Sodium Cyanoborohydride (NaBH₃CN) Selectively reduces iminium ions over carbonyls; toxic byproducts.pH 6-7, methanol. harvard.edumasterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Highly selective, non-toxic byproducts, widely used.Acetic acid, various solvents (e.g., CH₂Cl₂). harvard.eduyoutube.com
Catalytic Hydrogenation (H₂/Catalyst) Uses hydrogen gas and a metal catalyst.Pd/C, PtO₂, Raney Nickel. youtube.com

Benzylation Protocols for Amine Functionalization

Direct benzylation using a benzylating agent is another straightforward method for functionalizing the amine groups. This approach involves the reaction of the (S)-3-aminopyrrolidine core with a benzyl halide, such as benzyl bromide or benzyl chloride, typically in the presence of a base to neutralize the hydrogen halide byproduct.

To achieve the dibenzylated product, at least two equivalents of the benzylating agent and a suitable base (e.g., potassium carbonate, triethylamine) would be required. The reaction proceeds via nucleophilic substitution, where the nitrogen atoms of the primary and secondary amines attack the electrophilic benzylic carbon of the benzyl halide. Care must be taken to control the reaction conditions to avoid over-alkylation, although in this case, the tertiary amine product is the desired outcome. The synthesis of various 3-amino-1-benzylpyrrolidines has been achieved by reacting anilines with 1-benzyl-3-chloro- or 1-benzyl-3-tosyl-oxypyrrolidine, demonstrating the utility of nucleophilic substitution for forming these structures. google.com

Enantioselective Pathways to the Dibenzyl Amine Moiety

The asymmetric synthesis of 3-aminopyrrolidines, particularly those bearing substituents like the dibenzyl amine moiety, is a significant area of research. A key strategy involves the conjugate addition of homochiral lithium amides to α,β-unsaturated esters. This methodology provides a versatile and stereodivergent route to enantiomerically pure aminopyrrolidines.

One effective protocol utilizes the diastereoselective conjugate addition of a homochiral lithium amide to an N-protected 4-aminobutanoate, followed by selective N-deprotection and cyclization. For instance, the conjugate addition of lithium (S)-N-benzyl-N-(α-methylbenzyl)amide to methyl 4-(N-allyl-N-benzylamino)but-2-enoate serves as a pivotal step. Subsequent functionalization of the resulting β-amino enolate, followed by chemoselective N-deallylation and cyclization, affords highly substituted aminopyrrolidines with excellent diastereomeric and enantiomeric excess (>98% d.e. and >98% e.e.). rsc.orgrsc.orgst-andrews.ac.uk This method allows for the controlled synthesis of both anti- and syn-3,4-disubstituted aminopyrrolidines. rsc.org

The stereochemical outcome of the conjugate addition is controlled by the chirality of the lithium amide auxiliary. The subsequent cyclization and functionalization steps then build the final pyrrolidine ring with the desired stereochemistry. This approach has been successfully applied to the synthesis of complex aminopyrrolidine fragments found in bioactive molecules.

Novel Synthetic Strategies and Methodological Advancements

Recent years have witnessed the emergence of powerful new strategies for the asymmetric synthesis of chiral pyrrolidines. These advancements in organocatalysis, transition metal catalysis, and biocatalysis have provided more efficient, selective, and sustainable routes to these valuable compounds.

Organocatalytic Routes to Chiral Pyrrolidines

Organocatalysis, which utilizes small organic molecules as catalysts, has become a cornerstone of asymmetric synthesis. benthamdirect.com The pyrrolidine motif itself is a privileged structure in many organocatalysts, such as diarylprolinol silyl (B83357) ethers. beilstein-journals.org These catalysts are highly effective in a variety of transformations. beilstein-journals.org

Key organocatalytic strategies for synthesizing chiral pyrrolidines include:

Asymmetric [3+2] Cycloadditions: This is one of the most powerful methods for constructing the pyrrolidine ring. It often involves the reaction of azomethine ylides with various dipolarophiles, catalyzed by chiral organocatalysts. nih.gov

Michael Additions: The enantioselective Michael addition of aldehydes or other nucleophiles to nitroolefins or maleimides, catalyzed by chiral pyrrolidine-based catalysts, can generate key intermediates that are then cyclized to form the desired pyrrolidine ring. beilstein-journals.orgresearchgate.net Newly synthesized pyrrolidine-based organocatalysts have demonstrated effectiveness in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. beilstein-journals.org

Cascade Reactions: Organocatalysis enables complex cascade reactions where multiple bonds are formed in a single operation. For example, a triple cascade organocatalytic reaction can lead to highly substituted chiral pyrrolidines with excellent stereocontrol.

The table below summarizes the performance of a newly developed pyrrolidine-based organocatalyst in the Michael addition reaction.

EntrySolventTemp (°C)Yield (%)dr (syn:anti)ee (%) (syn)
1 Toluene08591:980
2 CH2Cl207990:1075
3 Methylcyclohexane08792:885
4 Methylcyclohexane-108293:783

Data adapted from a study on new pyrrolidine-based organocatalysts. beilstein-journals.org

Transition Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis offers highly efficient and selective methods for the synthesis of chiral pyrrolidines. exlibrisgroup.com Various metals, including palladium, rhodium, copper, and iridium, have been employed to catalyze a range of transformations.

Notable methods include:

Catalytic Asymmetric 1,3-Dipolar Cycloadditions: This is a widely used strategy where transition metal complexes, often of copper(I), catalyze the reaction between azomethine ylides and electron-deficient alkenes. This method allows for the construction of the pyrrolidine ring with high control over multiple stereocenters. catalyst-enabling-synthetic-chemistry.com

C–H Activation/Functionalization: Rhodium(II) catalysts have been used for consecutive C–H insertion reactions to create C2-symmetrical 2,5-disubstituted pyrrolidines with high enantio- and diastereocontrol. acs.org

Reductive Azomethine Ylide Generation: Iridium-catalyzed reactions can generate azomethine ylides from tertiary amides and lactams, which then undergo cycloaddition to form polysubstituted pyrrolidines. acs.org Increasing the steric bulk of the substituent on the amide nitrogen, for example from methyl to benzyl, has been shown to improve diastereocontrol in these reactions. acs.org

Palladium-Catalyzed Reactions: Enantioselective palladium-catalyzed arylations of N-Boc-pyrrolidine have been developed. acs.org These reactions often involve a transmetalation step to a configurationally stable organozinc reagent to proceed at room temperature without loss of stereochemical integrity. acs.org

The following table presents results from a catalytic asymmetric synthesis of α-deuterated pyrrolidine derivatives, showcasing the high stereoselectivity achievable with transition metal catalysis.

EntryYield (%)drer (S)D (%)
1 85>20:197:3>99
2 90>20:196:4>99
3 78>20:197:3>99

Data showcases results from a copper(I)-catalyzed H/D exchange and 1,3-dipolar cycloaddition reaction. nih.gov

Enzymatic Approaches in Pyrrolidine Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral compounds. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.

Recent advancements in the enzymatic synthesis of chiral pyrrolidines include:

Intramolecular C(sp3)–H Amination: Engineered enzymes, such as variants of cytochrome P450, have been developed to catalyze the intramolecular amination of organic azides. nih.govacs.orgcaltech.edunih.gov This "new-to-nature" enzymatic reaction involves the insertion of an enzyme-generated alkyl nitrene into a C–H bond to form the pyrrolidine ring. nih.govacs.org Through directed evolution, a cytochrome P411 variant was engineered to catalyze this transformation with good enantioselectivity (up to 99:1 er) and efficiency. nih.govacs.orgcaltech.edunih.gov

Imine Reductases (IREDs): These enzymes are used for the asymmetric reduction of imines to chiral amines. researchgate.net Enzymatic cascades involving IREDs can be designed for the synthesis of chiral pyrrolidines, starting from precursors like keto acids or diamines. researchgate.net

The table below shows the results of the directed evolution of a cytochrome P411 variant for pyrrolidine synthesis via intramolecular C-H amination.

Enzyme VariantYield (%)Enantiomeric Ratio (er)
Wild Type <1N/A
P411-PYS-E1 2585:15
P411-PYS-E2 5895:5
P411-PYS-5149 7499:1

Data from a study on the biocatalytic construction of chiral pyrrolidines. nih.govacs.org

Role of S N,1 Dibenzylpyrrolidin 3 Amine As a Chiral Catalyst, Ligand, and Building Block

Chiral Organocatalysis Utilizing Pyrrolidine (B122466) Frameworks

Chiral pyrrolidine derivatives are a cornerstone of organocatalysis, capable of activating substrates through the formation of nucleophilic enamines or electrophilic iminium ions. This dual reactivity allows them to catalyze a wide array of asymmetric transformations.

In enamine catalysis, a chiral secondary amine, such as a pyrrolidine derivative, reacts with a carbonyl compound (an aldehyde or ketone) to form a transient, nucleophilic enamine intermediate. The chirality of the amine catalyst directs the subsequent reaction of the enamine with an electrophile, leading to the formation of a chiral product with high enantioselectivity. The steric and electronic properties of the substituents on the pyrrolidine ring are crucial for achieving effective stereocontrol. For a catalyst like (S)-N,1-Dibenzylpyrrolidin-3-amine, the bulky benzyl (B1604629) groups would be expected to create a specific chiral pocket around the reactive enamine moiety, influencing the facial selectivity of the electrophilic attack.

Conversely, iminium ion catalysis involves the reaction of a chiral secondary amine with an α,β-unsaturated carbonyl compound. This generates a transient, electrophilic iminium ion, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the enone system, thereby activating it for nucleophilic attack. The chiral environment provided by the catalyst scaffold dictates the stereochemical outcome of the addition of a nucleophile to the β-position. The stereodirecting groups on the pyrrolidine ring, in this case, the benzyl substituents, would serve to block one face of the iminium ion, allowing the nucleophile to attack from the less hindered direction, thus ensuring enantioselectivity.

Bifunctional organocatalysts possess two distinct catalytic moieties within a single molecule that act in concert to promote a chemical reaction. A common strategy involves combining a nucleophilic/electrophilic activating group (like a secondary amine) with a hydrogen-bond donor (such as a thiourea, squaramide, or alcohol). The amine moiety would form an enamine or iminium ion, while the hydrogen-bonding group would activate the reaction partner and help to organize the transition state through non-covalent interactions. For this compound to function as a bifunctional catalyst, it would typically require modification to incorporate a hydrogen-bond donating group, as the parent structure lacks this feature.

The aza-Michael reaction, the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a powerful method for forming C-N bonds. nih.gov Chiral organocatalysts, particularly those based on the pyrrolidine scaffold, can effectively catalyze asymmetric aza-Michael reactions. nih.gov The catalysis can proceed through activation of the electrophile via iminium ion formation or by activation of the nitrogen nucleophile through hydrogen bonding in bifunctional systems. While pyrrolidine-based catalysts are known to promote these reactions, specific data on the performance of this compound in this context is not documented in the available literature.

Chiral Ligand Applications in Asymmetric Transition Metal Catalysis

Chiral molecules containing heteroatoms like nitrogen can act as ligands that coordinate to a transition metal, creating a chiral catalytic complex. This complex can then mediate a wide range of asymmetric reactions, with the ligand being primarily responsible for inducing enantioselectivity.

Effective chiral ligands are designed to create a well-defined and rigid chiral environment around the metal center. umich.edu Key design principles include:

Steric Hindrance : Bulky substituents on the ligand can create a "chiral pocket" that selectively allows the substrate to approach from a specific direction.

Electronic Tuning : The electronic properties of the ligand can influence the reactivity and selectivity of the metal catalyst.

Bite Angle : For bidentate or polydentate ligands, the angle between the coordinating atoms influences the geometry and, consequently, the selectivity of the metal complex.

This compound contains two nitrogen atoms that could potentially coordinate to a metal center, functioning as a bidentate ligand. The inherent chirality of the pyrrolidine ring and the steric bulk of the benzyl groups are features consistent with the principles of chiral ligand design. However, there is no specific research found that details the synthesis of its metal complexes or their application in asymmetric transition metal catalysis.

Performance in Asymmetric Hydrogenation Reactions

No specific data or research articles were found that detail the performance of this compound as a ligand or catalyst in asymmetric hydrogenation reactions.

Utility in Other Metal-Catalyzed Enantioselective Processes

Information regarding the utility of this compound in other metal-catalyzed enantioselective processes, such as C-C bond formation or other asymmetric transformations, is not available in the reviewed sources.

This compound as a Chiral Building Block

While chiral pyrrolidines are extensively used as building blocks, no specific literature was found that elaborates on the use of this compound for the following applications.

Precursor for Complex Chiral Amine Architectures

There are no specific examples or methodologies in the available literature showing the use of this compound as a direct precursor for the synthesis of more complex chiral amine architectures.

Integration into Natural Product Synthesis Intermediates

No total synthesis or synthetic studies of natural products were identified that report the integration of the this compound moiety as an intermediate.

Scaffold for Investigational Small Molecule Libraries

The use of this compound as a central scaffold for the development of investigational small molecule libraries is not documented in the available scientific literature.

Advanced Organic Transformations Mediated by Chiral Pyrrolidine Derivatives

Asymmetric Carbon-Nitrogen Bond Forming Reactions

The formation of carbon-nitrogen bonds in a stereocontrolled manner is a cornerstone of synthetic organic chemistry, providing access to a vast array of chiral amines and their derivatives, which are prevalent in pharmaceuticals and natural products.

Enantioselective Aza-Michael Additions

The aza-Michael reaction, the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a powerful method for synthesizing β-amino carbonyl compounds and related structures. vulcanchem.com The development of enantioselective variants, often employing organocatalysts, has been a significant area of research. beilstein-journals.orgnih.gov Catalysts such as those derived from cinchona alkaloids and N-heterocyclic carbenes have shown success in promoting these reactions with high enantioselectivity. pkusz.edu.cn

Despite the broad interest in aza-Michael additions, a detailed search of available scientific literature did not yield specific examples or research findings on the use of (S)-N,1-Dibenzylpyrrolidin-3-amine as a catalyst for enantioselective aza-Michael additions.

Asymmetric Amination Reactions

Asymmetric amination reactions introduce a nitrogen-containing group into a molecule to create a chiral center. This can be achieved through various strategies, including the Buchwald-Hartwig amination, which has been adapted for asymmetric synthesis to construct C-N bonds with control over stereochemistry. snnu.edu.cn Another significant approach is the enantioselective amination of C-H bonds, a process for which enzymatic catalysts derived from cytochrome P450 have been developed to functionalize primary, secondary, and tertiary C(sp³)–H bonds. nsf.gov

While reductive amination is a common method for synthesizing amines, and the use of this compound in such processes is plausible, specific research data detailing its efficacy and selectivity as a catalyst in asymmetric amination reactions were not found in the reviewed literature.

Asymmetric Carbon-Carbon Bond Forming Reactions

The creation of carbon-carbon bonds with high stereocontrol is fundamental to the synthesis of complex organic molecules. Chiral amines have been extensively used as organocatalysts in these transformations.

Enantioselective Aldol (B89426) Reactions

The aldol reaction is a classic and powerful tool for C-C bond formation, creating β-hydroxy carbonyl compounds. nih.gov The development of direct catalytic asymmetric aldol reactions, using organocatalysts like proline and its derivatives, has been a major breakthrough. cas.cnrsc.org These catalysts operate through an enamine-based mechanism to achieve high enantioselectivity. nih.gov Theoretical and experimental studies have provided deep insights into the transition states and mechanisms governing the stereochemical outcome.

A thorough review of the literature did not provide specific studies or data tables detailing the application of this compound as a catalyst in enantioselective aldol reactions.

Asymmetric Cyclization and Cycloaddition Reactions

Asymmetric cyclization and cycloaddition reactions are highly efficient methods for constructing carbo- and heterocyclic ring systems with defined stereochemistry. nih.govnih.gov These reactions, including [3+2] and [4+2] cycloadditions, are critical in synthetic chemistry. nih.govresearchgate.net Various catalytic systems, including chiral N,N'-dioxide-metal complexes and organocatalysts, have been developed to control the stereoselectivity of these transformations. nih.govbeilstein-journals.org

No specific research findings were identified that document the use of this compound as a catalyst for asymmetric cyclization or cycloaddition reactions.

Structural Features and Stereochemical Control in S N,1 Dibenzylpyrrolidin 3 Amine Research

Stereogenic Centers and Elements of Chirality within the Pyrrolidine (B122466) Ring

(S)-N,1-Dibenzylpyrrolidin-3-amine possesses a chiral center at the C3 position of the pyrrolidine ring, which is designated as (S) based on the Cahn-Ingold-Prelog priority rules. The pyrrolidine ring itself is not planar and can adopt various envelope and twisted conformations. The substituents on the ring, in this case, the benzyl (B1604629) group on the nitrogen (N1) and the benzylamino group at the C3 position, influence the preferred conformation of the ring.

The presence of a single stereogenic center at C3 leads to the existence of two enantiomers: this compound and (R)-N,1-Dibenzylpyrrolidin-3-amine. The specific spatial arrangement of the benzylamino group at this center is a critical determinant of the molecule's three-dimensional shape and its interactions with other chiral molecules, such as biological receptors.

Strategies for Diastereoselective and Enantioselective Control

The synthesis of enantiomerically pure pyrrolidines is a key focus in organic chemistry. nih.gov Various strategies have been developed to control the stereochemical outcome of reactions that form the pyrrolidine ring or modify existing pyrrolidine scaffolds.

Chiral Auxiliary Approaches for Diastereocontrol

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. researchgate.netspringerprofessional.de After the desired stereocenter has been established, the auxiliary is removed. This approach is a powerful tool for diastereoselective synthesis. springerprofessional.de

In the context of pyrrolidine synthesis, chiral auxiliaries can be attached to one of the reacting components. For example, enantiopure aryl-sulfinamides are important chiral auxiliaries for the asymmetric synthesis of amines and their derivatives. researchgate.net The addition of organometallic reagents to chiral N-sulfinylimines can proceed with high diastereoselectivity, leading to the formation of chiral amines which can then be cyclized to form enantiomerically enriched pyrrolidines. researchgate.net Another example involves the use of Oppolzer's camphorsultam, which can direct the absolute facial selectivity of cycloaddition reactions to form homochiral pyrrolidines. nih.gov

Table 1: Examples of Chiral Auxiliaries in Pyrrolidine Synthesis

Chiral AuxiliaryType of ReactionStereochemical OutcomeReference
Aryl-sulfinamidesNucleophilic addition to iminesHigh diastereoselectivity researchgate.net
Oppolzer's Camphorsultam1,3-Dipolar cycloadditionControl of absolute facial selectivity nih.gov
(S)-(−)-2-(Pyrrolidin-2-yl)propan-2-olAldol (B89426) reactionDiastereoselective formation of aldol adducts rsc.org

Influence of Catalyst Design on Stereoselectivity

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is a highly efficient method for controlling stereoselectivity. beilstein-journals.org The design of the catalyst is paramount to achieving high levels of enantiomeric excess (ee).

Metal-catalyzed reactions are widely used for the synthesis of chiral pyrrolidines. For instance, the metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides and alkenes is a general route to functionalized, homochiral pyrrolidines. nih.gov The choice of metal and the chiral ligand coordinated to it are critical for stereocontrol. nih.gov Lewis-basic heteroatoms in the substrates can sometimes interfere with the desired catalyst-substrate complex, presenting a challenge in catalyst design. nih.gov

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool. Pyrrolidine-based catalysts, such as diarylprolinol silyl (B83357) ethers, are highly successful in a variety of stereoselective transformations. beilstein-journals.org Bifunctional catalysts that combine a pyrrolidine unit with a hydrogen-bond donating moiety, like a urea (B33335) or thiourea, can activate both the nucleophile and the electrophile simultaneously, leading to high enantioselectivity in reactions such as Michael additions. beilstein-journals.org

Table 2: Catalytic Systems for Stereoselective Pyrrolidine Synthesis

Catalyst SystemReaction TypeKey FeatureReference
Ag(I) or Cu(I) with chiral ligands1,3-Dipolar cycloadditionControls endo/exo selectivity nih.gov
Bifunctional N-sulfinylureas with a pyrrolidine unitMichael additionDual activation via enamine and hydrogen bonding beilstein-journals.org
Chiral Phosphoric AcidIntramolecular aza-Michael cyclizationHigh enantioselectivities for substituted pyrrolidines whiterose.ac.uk

Substrate-Controlled Stereoselectivity

In substrate-controlled synthesis, a pre-existing chiral center in the starting material directs the formation of a new stereocenter. uwindsor.ca This strategy is often employed when starting from naturally occurring chiral building blocks, such as amino acids or carbohydrates, in what is known as a chiral pool approach. mdpi.comnih.gov

For example, L-proline, a naturally occurring chiral amino acid, can be used as a starting material for the synthesis of more complex chiral pyrrolidine derivatives. mdpi.com The inherent chirality of the proline is used to induce the stereochemistry at newly formed chiral centers during the synthetic sequence. mdpi.com Similarly, the stereoselective synthesis of alkaloid (−)-allonorsecurinine was achieved using a precursor readily prepared from L-proline, where the existing stereocenter directed the stereochemistry of a subsequent reaction. mdpi.com

The stereoselectivity in these reactions can often be predicted using models such as the Felkin-Ahn or Cram-chelate models for nucleophilic additions to carbonyls. uwindsor.ca

Methods for Determination of Absolute and Relative Configuration

Once a chiral molecule has been synthesized, it is crucial to determine its absolute and relative configuration. Several analytical techniques are employed for this purpose.

X-ray crystallography is a powerful method for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute configuration. beilstein-journals.orgiucr.org By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the molecule can be determined. beilstein-journals.org This technique has been used to confirm the structures and configurations of various chiral pyrrolidine derivatives. beilstein-journals.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for stereochemical analysis. researchgate.netacs.org While standard 1D NMR can provide information about the connectivity of atoms, more advanced techniques are needed for stereochemical assignment. The Nuclear Overhauser Effect (NOE) provides information about the proximity of atoms in space, which can be used to determine relative stereochemistry. wordpress.com Chiral solvating agents or chiral derivatizing agents can be used to differentiate between enantiomers in an NMR spectrum, allowing for the determination of enantiomeric excess. researchgate.net For instance, (18-crown-6)-2,3,11,12-tetracarboxylic acid has been shown to be an effective chiral NMR solvating agent for determining the enantiomeric excess of chiral pyrrolidines. researchgate.net

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, can also be used to determine the absolute configuration of a chiral molecule by comparing the experimental spectrum to calculated spectra for the possible enantiomers. nih.gov

Table 3: Methods for Stereochemical Determination

MethodInformation ProvidedApplication ExampleReference
X-ray CrystallographyAbsolute and relative configurationConfirmation of the structure of chiral 10-heteroazatriquinanes beilstein-journals.org
NMR Spectroscopy (NOE)Relative stereochemistrySupported by NOE data for cycloadducts nih.gov
NMR with Chiral Solvating AgentsEnantiomeric excess(18-crown-6)-2,3,11,12-tetracarboxylic acid for chiral pyrrolidines researchgate.net
Circular Dichroism (CD) SpectroscopyAbsolute configurationAssessment of a chiral pyrrolidine derivative nih.gov

Emerging Research Directions and Future Prospects for S N,1 Dibenzylpyrrolidin 3 Amine and Analogues

Development of Novel Chiral Catalyst Systems based on Pyrrolidines

The design and synthesis of structurally novel organocatalysts based on the pyrrolidine (B122466) framework is a significant area of current research. mdpi.comresearchgate.net The fundamental goal is to move beyond first-generation catalysts, such as proline, to create systems with optimized efficiency, selectivity, and broader substrate scope. mdpi.comnih.gov Modifications to the pyrrolidine scaffold are meticulously planned to fine-tune the catalyst's steric and electronic properties, which in turn dictates its mode of activation and performance in asymmetric transformations. mdpi.com

A key strategy involves creating bifunctional catalysts, where the pyrrolidine amine works in synergy with another functional group (e.g., a hydrogen bond donor like a sulfonamide or thiourea) to activate both the nucleophile and the electrophile in a reaction. mdpi.com This cooperative activation often leads to superior stereocontrol. For instance, pyrrolidinyl-camphor-containing bifunctional organocatalysts have been designed where the rigid camphor (B46023) moiety acts as a stereocontrolling element while the pyrrolidine nitrogen participates in enamine formation. mdpi.com

Another burgeoning area is the heterogenization of these catalysts. Attaching chiral pyrrolidine moieties to solid supports like polymers, metal-organic frameworks (MOFs), or covalent-organic frameworks (COFs) offers significant advantages. acs.orgresearchgate.net These supported catalysts can be easily separated from the reaction mixture and recycled, addressing key challenges in catalyst recovery and product purification. researchgate.net Polymer-supported cis-pyrrolidine catalysts, for example, have demonstrated high enantioselectivity and diastereoselectivity, with the polymeric backbone itself contributing to the stereochemical outcome. acs.org

Catalyst System TypeKey FeatureAdvantageResearch Finding
Bifunctional Catalysts Contains both a pyrrolidine amine and a secondary activation group (e.g., H-bond donor).Synergistic activation of reactants, leading to enhanced stereoselectivity. mdpi.comProline aryl sulfonamides have been shown to catalyze the conjugate addition of aldehydes to unsaturated ketones, creating two adjacent stereocenters with high selectivity. mdpi.com
Polymer-Supported Catalysts Chiral pyrrolidine unit is covalently attached to a polymer backbone.Easy recovery, recyclability, and suitability for continuous flow processes. acs.orgA hydrophobic polystyrene-based chiral pyrrolidine catalyst exhibited high reactivity (up to 97% yield) and enantioselectivity (up to 95% ee) in asymmetric Michael additions. researchgate.net
Framework-Based Catalysts (MOFs/COFs) Pyrrolidine derivatives are incorporated into crystalline, porous frameworks.Uniform dispersion of catalytic sites, potential for mimicking biological systems. researchgate.netsciengine.comChiral pyrrolidine-functionalized COFs have been shown to promote asymmetric C–C bond formation in water under ambient conditions. researchgate.net

Applications in Multi-component and Cascade Reactions

Pyrrolidine-based organocatalysts are increasingly valued for their ability to promote complex chemical transformations, such as multi-component reactions (MCRs) and cascade (or tandem) reactions. tandfonline.comresearchgate.net These processes are highly atom-economical and step-efficient, allowing for the rapid construction of intricate molecular architectures from simple starting materials in a single pot. tandfonline.comrsc.org

MCRs, where three or more reactants combine in one synthetic operation, are a powerful tool in medicinal and organic chemistry. tandfonline.comresearchgate.net Pyrrolidine derivatives have been successfully employed in one-pot, three-component cascade reactions involving, for example, an isatin, an amino acid, and another carbonyl compound via 1,3-dipolar cycloaddition to generate complex spiro-pyrrolidine structures. tandfonline.com

Cascade reactions, which involve two or more sequential transformations where the product of the first step becomes the substrate for the next, are another area where pyrrolidine catalysts excel. A notable example is the one-pot nitro-Mannich/hydroamination cascade. This reaction, co-catalyzed by a base and a gold(I) complex, efficiently produces substituted pyrrolidines with three stereocenters in high yields and with excellent diastereoselectivity. rsc.org The ability of pyrrolidine catalysts to operate effectively under conditions compatible with other catalytic systems, like transition metals, is crucial for the success of such cascades.

Reaction TypeDescriptionCatalyst RoleExample
Multi-component Reaction (MCR) Three or more reactants combine in a single synthetic operation. tandfonline.comCatalyzes one or more steps in the reaction sequence, often controlling stereochemistry.A one-pot, three-component reaction between an appropriately substituted piperidin-4-one, isatin, and phenylalanine to form complex spiro-pyrrolidines. tandfonline.com
Cascade Reaction Multiple intramolecular bond-forming events occur sequentially without isolating intermediates. rsc.orgInitiates a sequence of transformations, often setting the stereochemistry in the first step which is then relayed through the sequence.A base and gold(I)-catalyzed nitro-Mannich/hydroamination cascade to synthesize substituted pyrrolidines with high diastereoselectivity. rsc.org

Integration into Flow Chemistry for Scalable Asymmetric Synthesis

The adaptation of pyrrolidine-catalyzed asymmetric reactions to continuous flow systems represents a major step towards more sustainable and scalable chemical manufacturing. acs.org Flow chemistry offers numerous advantages over traditional batch processing, including superior control over reaction parameters (temperature, pressure, reaction time), enhanced safety, and the potential for automated, continuous production. researchgate.net

A key enabling technology for this integration is the development of immobilized or polymer-supported pyrrolidine catalysts. acs.orgresearchgate.net These heterogeneous catalysts can be packed into a column or reactor through which the reactants are continuously passed. This setup not only facilitates product purification by preventing catalyst contamination but also allows for the long-term, repeated use of the catalyst.

Research has shown that polymer-supported chiral cis-pyrrolidine catalysts can be successfully applied in a continuous-flow process for asymmetric Michael reactions. acs.org Notably, the performance in the flow system can surpass that of the corresponding batch reaction, with observations of accelerated reaction rates, increased diastereoselectivity, and improved catalyst durability. acs.org This enhancement is often attributed to the high local concentration of reactants and catalyst within the reactor and the precise control over reaction time, which can minimize side reactions. The development of clog-free reactor designs is a critical aspect of making these processes robust and suitable for industrial application. researchgate.net

Exploration of New Reactivity Modes for Pyrrolidine Amines

Beyond their well-established role in enamine and iminium ion catalysis, researchers are uncovering novel reactivity modes for pyrrolidine amines. A particularly transformative area is the "skeletal remodeling" of the pyrrolidine ring itself through selective C-N bond cleavage. researchgate.netacs.org This deconstructive approach represents a paradigm shift from simple functionalization, enabling the conversion of readily available pyrrolidine frameworks into other valuable structures, such as different-sized cyclic amines or even carbocycles. researchgate.net

This strategy addresses the significant challenge of cleaving the inert C-N bonds in unstrained rings like pyrrolidine. researchgate.net Recent breakthroughs have utilized a combination of Lewis acids and photoredox catalysis to achieve this transformation. acs.org In this process, the photoredox catalyst, activated by light, facilitates a single-electron transfer to a Lewis acid-activated amide derivative of the pyrrolidine, initiating the ring-opening. This method is applicable to a wide range of pyrrolidine-containing molecules and can be coupled with intermolecular radical additions to form new C-C bonds. acs.org

This emerging reactivity has been used to convert pyrrolidine derivatives into synthetically useful products like aziridines, γ-lactones, and tetrahydrofurans, showcasing the potential to significantly expand the synthetic utility of the pyrrolidine scaffold. acs.org Furthermore, the field is moving beyond polar, two-electron chemistry into light-induced radical processes, opening up entirely new avenues for asymmetric synthesis using chiral pyrrolidine catalysts. researchgate.net

Computational Design of Enhanced Chiral Systems

The rational, in silico design of catalysts is revolutionizing the development of new and improved chiral systems. acs.orgrsc.org By using computational tools, researchers can model reaction mechanisms, predict the stereochemical outcome of a reaction, and design novel catalyst structures with enhanced activity and selectivity before committing to lengthy and resource-intensive laboratory synthesis.

Computational methods, such as Density Functional Theory (DFT), are used to investigate the transition states of catalyzed reactions, providing deep insight into the factors that control enantioselectivity. rsc.org This understanding allows for the targeted modification of the catalyst structure to stabilize the desired transition state, thereby improving the stereochemical outcome. For example, computational studies on iridium-catalyzed hydroamination reactions have provided valuable insights into the mode of action, guiding future catalyst modifications. rsc.org

A significant application of computational design is in biocatalysis, where enzymes are engineered to perform specific chemical transformations. Researchers have used computational tools to design enzymes that can construct chiral pyrrolidines through intramolecular C(sp3)–H amination. acs.org Similarly, imine reductases (IREDs) have been computationally redesigned to achieve a complete reversal of stereoselectivity for the synthesis of pharmaceutically important chiral amines. rsc.orgresearchgate.net In one study, computational tools were used to identify mutations that not only inverted the stereoselectivity of an enzyme but also increased its thermal stability and activity, resulting in a variant that could produce a key chiral pyrrolidine intermediate with an enantiomeric excess exceeding 99%. rsc.orgresearchgate.net

Computational ApproachApplicationOutcome
Mechanism Investigation (e.g., DFT) Understanding the transition states and mode of action of existing pyrrolidine-based catalytic systems. rsc.orgProvides insights for the rational design of next-generation catalysts with improved performance.
Enzyme Design & Directed Evolution Creating new or modified enzymes (e.g., P450s, IREDs) for the synthesis of chiral pyrrolidines. acs.orgrsc.orgDevelopment of highly efficient and selective biocatalysts for producing enantiopure amines.
Fragment-Based Design (PMI Analysis) Analyzing the three-dimensional shape of pyrrolidine fragments to select for desirable properties in drug discovery. whiterose.ac.ukIdentification of novel, three-dimensional pyrrolidine scaffolds for synthesis and screening.

Q & A

Basic: What are the key synthetic routes for (S)-N,1-Dibenzylpyrrolidin-3-amine, and how can enantiomeric purity be ensured during synthesis?

Answer:
The synthesis of this compound typically involves reductive amination or nucleophilic substitution strategies. For example, copper-catalyzed C–N coupling (e.g., Buchwald–Hartwig amination) under inert conditions can introduce benzyl groups to the pyrrolidine scaffold . To ensure enantiomeric purity:

  • Chiral resolution : Use chiral auxiliaries (e.g., (S)-mandelic acid) or enzymatic resolution methods.
  • Asymmetric catalysis : Employ chiral ligands like BINAP with palladium or ruthenium catalysts to control stereochemistry during benzylation .
  • Analytical validation : Confirm enantiomeric excess (ee) via chiral HPLC or polarimetry, comparing retention times with racemic standards.

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how are critical peaks interpreted?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : The pyrrolidine ring protons (δ 1.8–3.2 ppm) and benzyl aromatic protons (δ 7.2–7.4 ppm) confirm substitution patterns. Coupling constants (e.g., J = 9–12 Hz for trans-pyrrolidine protons) distinguish cis/trans isomers .
  • HRMS (ESI) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 295.214) validate molecular weight.
  • IR spectroscopy : Amine N–H stretches (~3300 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) confirm functional groups .

Advanced: How can researchers optimize reaction conditions for the Buchwald–Hartwig amination in synthesizing this compound derivatives?

Answer:
Optimization parameters include:

  • Catalyst system : Use Pd(OAc)₂ with Xantphos or RuPhos ligands for high yields in C–N coupling .
  • Solvent/base selection : DMF or toluene with Cs₂CO₃ enhances nucleophilicity while minimizing side reactions.
  • Temperature control : 80–100°C balances reactivity and decomposition risks.
  • Ligand screening : Combinatorial libraries (e.g., Ugi reaction-derived ligands) improve steric and electronic tuning .

Advanced: What strategies resolve contradictions in biological activity data across studies involving this compound?

Answer:
Address discrepancies via:

  • Meta-analysis : Aggregate data from multiple studies, adjusting for variables like assay type (e.g., cell-based vs. in vivo) .
  • Experimental replication : Standardize protocols (e.g., IC₅₀ measurements under identical pH/temperature).
  • Variable isolation : Test purity (HPLC ≥98%), stereochemical integrity, and solvent effects (DMSO vs. saline) to identify confounding factors .

Advanced: How does the stereochemical configuration of this compound influence its interaction with chiral receptors or enzymes?

Answer:
The (S)-enantiomer often exhibits higher affinity for chiral targets (e.g., GPCRs or monoamine transporters) due to spatial complementarity. Methods to study this include:

  • Molecular docking : Compare binding poses of (S)- and (R)-enantiomers using software like AutoDock Vina.
  • Pharmacological assays : Measure Ki values in competitive binding studies against radiolabeled ligands .
  • Crystallography : Resolve co-crystal structures with target proteins to identify key hydrogen-bonding interactions .

Advanced: What computational methods predict the physicochemical properties of this compound, and how do they compare with empirical data?

Answer:

  • In silico tools :
    • LogP : Use MarvinSketch or ACD/Labs to estimate partition coefficients.
    • pKa : SPARC or MoKa predict basicity (expected pKa ~9.5 for the pyrrolidine amine).
  • Validation : Compare predictions with experimental HPLC retention times (logP) and potentiometric titrations (pKa). Discrepancies >0.5 units suggest need for force-field refinement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.